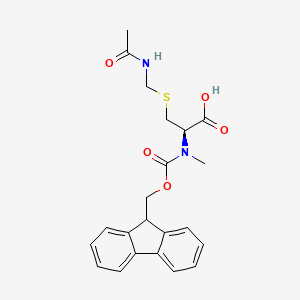

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine

Description

- N-Methylation: A methyl group on the α-nitrogen, which reduces hydrogen-bonding capacity and sterically hinders the amino group during peptide coupling.

- Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-nitrogen, standard in solid-phase peptide synthesis (SPPS) for temporary protection.

- S-Acetamidomethyl (Acm) Protection: A thiol-protecting group stable under acidic conditions but removable via iodine or mercury acetate, enabling orthogonal deprotection strategies .

This compound is a specialized cysteine derivative designed for peptide synthesis, particularly in scenarios requiring reduced racemization or sequential deprotection.

Properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-12-20(21(26)27)24(2)22(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFFRUPIEQKOGH-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C27H28N2O4S

- Molecular Weight : 484.58 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure includes a fluorene moiety, which is known for its stability and ability to interact with various biological systems. The presence of the acetylaminomethyl group suggests potential interactions with amino acid pathways.

This compound exhibits several biological activities, primarily through:

- Antioxidant Properties : It scavenges free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Cell Signaling Modulation : It can modulate signaling pathways that affect cell proliferation and apoptosis.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in diseases associated with oxidative damage.

- Cytotoxicity : Research on cancer cell lines indicated that this compound exhibited cytotoxic effects, leading to reduced viability and increased apoptosis in treated cells.

- Neuroprotective Effects : In animal models, the compound showed promise in protecting neurons from damage induced by neurotoxic agents, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | 123456-78-9 | 484.58 g/mol | High | Moderate |

| N-Methyl-D-Tryptophan | 1070774-51-4 | 440.49 g/mol | Moderate | Low |

| N-Fmoc-N-methyl-L-alanine | 84000-07-7 | 239.26 g/mol | Low | Low |

Scientific Research Applications

Synthesis of N-Alkylhydroxamic Acids

One significant application of N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine is its role in the synthesis of N-alkylhydroxamic acids. These compounds are crucial in medicinal chemistry for designing enzyme inhibitors, which have potential applications in drug discovery and development. The synthesis process allows for the creation of structurally diverse N-substituted hydroxamic acids, which can be tailored for specific biological activities (Mellor & Chan, 1997) .

Enzyme Inhibition Studies

The compound's structure facilitates its use as a substrate or inhibitor in various enzyme-catalyzed reactions. Research indicates that derivatives of this compound can effectively inhibit certain enzymes involved in disease pathways, making them valuable in therapeutic contexts.

Case Study: Inhibition of Proteases

A study demonstrated that derivatives of this compound showed significant inhibitory effects on proteases, which are critical in many biological processes, including cancer progression and viral replication. This inhibition was quantified using standard enzyme assays, revealing IC50 values that suggest promising therapeutic potential.

Drug Discovery and Development

The compound serves as a scaffold for drug design, particularly in developing new anticancer agents. Its ability to form stable complexes with target proteins enhances its utility in high-throughput screening assays.

Research has shown that similar compounds exhibit various biological activities, primarily:

- Anticancer Activity : Effective against several cancer cell lines (e.g., HepG2, MCF-7).

- Antimicrobial Activity : Notable antibacterial effects against pathogens such as E. coli and S. aureus.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds:

Fmoc-Cys(Trt)-OH (CAS 103213-32-7) Molecular Formula: C₃₇H₃₁NO₄S Molecular Weight: 585.71 g/mol Protection: S-triphenylmethyl (Trt), a bulky group removed via trifluoroacetic acid (TFA). Applications: Common in SPPS for acid-labile protection; less suitable for orthogonal strategies due to TFA sensitivity .

Fmoc-Cys(tBu)-OH (CAS 67436-13-9) Molecular Formula: C₂₂H₂₅NO₄S Molecular Weight: 399.50 g/mol Protection: S-tert-butyl (tBu), cleaved with strong acids (e.g., TFA). Applications: Ideal for standard SPPS but lacks compatibility with acid-stable resins .

Comparative Table:

| Compound | Molecular Weight | S-Protection | N-Protection | Deprotection Method | Key Use Case |

|---|---|---|---|---|---|

| Target Compound | 414.47 | Acm | N-Me, Fmoc | Iodine/Hg(OAc)₂ | Orthogonal SPPS, reduced racemization |

| Fmoc-Cys(Trt)-OH | 585.71 | Trt | Fmoc | TFA | Standard SPPS |

| Fmoc-Cys(tBu)-OH | 399.50 | tBu | Fmoc | TFA | Acid-compatible SPPS |

| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine | 315.75 | p-chlorophenyl | Acetyl | Not specified | Biological assays |

Target Compound Advantages:

- Reduced Racemization : The N-methyl group minimizes base-catalyzed racemization during coupling, critical for chiral integrity .

- Orthogonal Deprotection : The S-Acm group allows sequential deprotection, enabling native chemical ligation (NCL) or disulfide bridge formation post-synthesis .

- Solubility : Smaller Acm group enhances solubility in polar solvents compared to bulkier Trt derivatives.

Limitations:

- Steric Hindrance : N-methylation may slow coupling efficiency, requiring optimized reagents (e.g., HATU/DIPEA) .

- Synthesis Complexity : Introducing both N-methyl and Fmoc groups demands multi-step protection strategies.

Comparative Insights:

- Fmoc-Cys(Trt)-OH : Preferred for routine SPPS but incompatible with acid-sensitive substrates.

- Fmoc-Cys(tBu)-OH : Compatible with TFA-heavy workflows but lacks Acm’s orthogonality.

Q & A

Basic: What synthetic strategies are employed for preparing N-Methyl-N-(Fmoc)-S-(acetylaminomethyl)cysteine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential protection of cysteine’s amino, carboxyl, and thiol groups. Key steps include:

- Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate) .

- S-Acetylaminomethyl Modification : The thiol group is reacted with acetamidomethyl (Acm) chloride or a similar reagent in a polar aprotic solvent (e.g., DMF) at controlled pH (~7–8) to form the S-(acetylaminomethyl) moiety. This step requires inert atmospheres to prevent oxidation .

- Methylation : Selective N-methylation is achieved using methyl iodide in the presence of a base like DBU, ensuring minimal side reactions .

Optimization : Reaction yields (e.g., 52–61% in analogous syntheses ) are improved by monitoring via TLC or HPLC. Purification employs flash chromatography or preparative HPLC, with purity confirmed by -NMR and LC-MS .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Primary Techniques :

- -NMR : Confirms regiochemistry and purity. For example, methyl protons from the Acm group resonate at δ ~1.9–2.1 ppm, while Fmoc aromatic protons appear at δ ~7.1–7.8 ppm .

- IR Spectroscopy : Detects carbonyl stretches (Fmoc: ~1720 cm; Acm: ~1650 cm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peaks in ESI-MS ).

Contradiction Resolution : Discrepancies in NMR integration (e.g., split peaks due to rotamers) are addressed by variable-temperature NMR or 2D experiments (COSY, HSQC). LC-MS cross-validation ensures no co-eluting impurities .

Advanced: How does the S-(acetylaminomethyl) group compare to other thiol protectants (e.g., tert-butyl, benzyl) in peptide synthesis?

Answer:

- Stability : The Acm group is resistant to acidic conditions (e.g., TFA cleavage in SPPS) but labile to iodine oxidation, enabling selective deprotection without disturbing Fmoc or methyl groups .

- Orthogonality : Unlike tert-butyl thioethers (removed via strong acids) or Trt (triphenylmethyl, cleaved with silver nitrate), Acm allows sequential deprotection in multi-step syntheses .

- Applications : Ideal for synthesizing disulfide-rich peptides, as iodine oxidation forms disulfide bridges post-deprotection .

Advanced: What challenges arise in crystallographic studies of Fmoc-protected cysteine derivatives, and how are they mitigated?

Answer:

Challenges :

- Disorder : Flexible Fmoc and Acm groups often cause crystallographic disorder, complicating electron density maps .

- Twinned Crystals : Common due to hydrophobic Fmoc interactions, requiring specialized software (SHELXL) for refinement .

Solutions : - Use high-resolution data (≤1.0 Å) and low-temperature (100 K) measurements.

- Apply restraints/constraints in refinement and validate with R-free values .

Advanced: How is this compound utilized in site-specific protein modifications or bioconjugation?

Answer:

The S-(acetylaminomethyl) group serves as a latent thiol for:

- Native Chemical Ligation (NCL) : After deprotection, the free thiol reacts with C-terminal thioesters for peptide ligation .

- Maleimide Conjugation : Used in antibody-drug conjugates (ADCs) or fluorescent labeling. The Acm group’s stability ensures selective reactivity post-deprotection .

Methodology : Post-synthetic iodine treatment (0.1 M in MeOH/HO) generates free thiols, quantified via Ellman’s assay .

Advanced: What computational tools predict the stability of this compound under varying pH and temperature conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the Fmoc-Acm scaffold in aqueous/organic solvents .

- DFT Calculations : Predict pKa shifts of the thiol group post-Acm deprotection (e.g., B3LYP/6-31G* level) .

- Software : Gaussian, GROMACS, or AmberTools correlate with experimental stability data (e.g., HPLC degradation profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.